molecular formula C17H18N2OS B5564493 N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE

N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE

Cat. No.: B5564493
M. Wt: 298.4 g/mol
InChI Key: QROHTFRPZIPKJF-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxyphenyl group and a carbothioamide moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyaniline with cyclohexanone to form the intermediate tetrahydroquinoline derivative. This intermediate is then reacted with thiocarbonyldiimidazole to introduce the carbothioamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the tetrahydroquinoline core .

Scientific Research Applications

N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives and carbothioamide-containing molecules. Examples include:

Uniqueness

N-(3-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOTHIOAMIDE is unique due to the combination of its methoxyphenyl and carbothioamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-20-15-9-4-8-14(12-15)18-17(21)19-11-5-7-13-6-2-3-10-16(13)19/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROHTFRPZIPKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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